molecular formula C12H16N2OS B2491335 1-[4-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2189498-35-7

1-[4-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No. B2491335
CAS RN: 2189498-35-7
M. Wt: 236.33
InChI Key: DZSRWNOCGSCVPK-UHFFFAOYSA-N
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Description

The compound “1-[4-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazole rings are found in many biologically active compounds and are a common motif in pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a piperidine ring, and a prop-2-en-1-one group. The thiazole ring is a heterocyclic compound that includes a sulfur and a nitrogen atom . The piperidine ring is a common structural motif in many natural products and pharmaceuticals.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The thiazole ring, for instance, might undergo reactions at the sulfur or nitrogen atoms. The carbon-carbon double bond in the prop-2-en-1-one group could potentially participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. Potential areas of interest could include its reactivity, its potential biological activity, and its physical properties .

properties

IUPAC Name

1-[4-(5-methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-3-11(15)14-6-4-10(5-7-14)12-13-8-9(2)16-12/h3,8,10H,1,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSRWNOCGSCVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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